molecular formula C21H15F3N4O5 B11573360 N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide

N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide

Cat. No.: B11573360
M. Wt: 460.4 g/mol
InChI Key: AHSAASFIYMEYDM-UHFFFAOYSA-N
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Description

2-METHOXY-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

2-METHOXY-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties.

    Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrrolo[2,3-d]pyrimidine core play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on its binding affinity and selectivity help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
  • 3-Methoxy-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Uniqueness

Compared to similar compounds, 2-METHOXY-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE stands out due to its specific trifluoromethyl group and the unique arrangement of functional groups

Properties

Molecular Formula

C21H15F3N4O5

Molecular Weight

460.4 g/mol

IUPAC Name

2-methoxy-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C21H15F3N4O5/c1-33-13-10-6-5-9-12(13)16(29)27-20(21(22,23)24)14-15(25-18(20)31)28(19(32)26-17(14)30)11-7-3-2-4-8-11/h2-10H,1H3,(H,25,31)(H,27,29)(H,26,30,32)

InChI Key

AHSAASFIYMEYDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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